molecular formula C20H24N2OS B11478123 7-tert-butyl-4-(pyridin-4-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-b]pyridin-2(1H)-one CAS No. 1011407-35-4

7-tert-butyl-4-(pyridin-4-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-b]pyridin-2(1H)-one

Cat. No.: B11478123
CAS No.: 1011407-35-4
M. Wt: 340.5 g/mol
InChI Key: IGHQMEYQTKCAJX-UHFFFAOYSA-N
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Description

7-(tert-butyl)-4-(4-pyridyl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-b]pyridin-2(1H)-one is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as sulfur, nitrogen, or oxygen. This particular compound features a benzothiophene core, which is fused with a pyridine ring and further substituted with a tert-butyl group and a pyridyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(tert-butyl)-4-(4-pyridyl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-b]pyridin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.

    Pyridine Ring Fusion: The benzothiophene core can be fused with a pyridine ring through condensation reactions.

    Substitution Reactions: Introduction of the tert-butyl and pyridyl groups can be done via electrophilic aromatic substitution or nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring.

    Reduction: Reduction reactions can occur at the pyridine ring, converting it to a piperidine ring.

    Substitution: The tert-butyl and pyridyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, organometallic reagents.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce piperidine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving heterocyclic compounds.

    Medicine: Potential therapeutic applications due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Generally, heterocyclic compounds can interact with enzymes, receptors, or nucleic acids, modulating their activity. The benzothiophene and pyridine rings might facilitate binding to specific proteins or DNA, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzothiophene Derivatives: Compounds with similar benzothiophene cores.

    Pyridine Derivatives: Compounds with pyridine rings.

    Heterocyclic Compounds: Other compounds with fused ring structures containing heteroatoms.

Uniqueness

What sets 7-(tert-butyl)-4-(4-pyridyl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-b]pyridin-2(1H)-one apart is its specific combination of functional groups and ring structures, which might confer unique chemical and biological properties.

Properties

CAS No.

1011407-35-4

Molecular Formula

C20H24N2OS

Molecular Weight

340.5 g/mol

IUPAC Name

7-tert-butyl-4-pyridin-4-yl-3,4,5,6,7,8-hexahydro-1H-[1]benzothiolo[2,3-b]pyridin-2-one

InChI

InChI=1S/C20H24N2OS/c1-20(2,3)13-4-5-14-16(10-13)24-19-18(14)15(11-17(23)22-19)12-6-8-21-9-7-12/h6-9,13,15H,4-5,10-11H2,1-3H3,(H,22,23)

InChI Key

IGHQMEYQTKCAJX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)SC3=C2C(CC(=O)N3)C4=CC=NC=C4

Origin of Product

United States

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